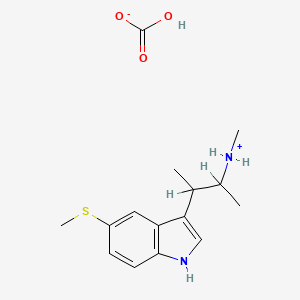
Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate is a complex organic compound with a unique structure that combines an indole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the 3-methylamino-2-butyl and 5-methylthio groups. The final step involves the formation of the bicarbonate salt. Common reagents used in these reactions include indole derivatives, methylamine, and thiol compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the complex reaction steps.
Chemical Reactions Analysis
Types of Reactions
Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole, 3-(2-aminoethyl)-5-methylthio-: Similar structure but with an aminoethyl group instead of a methylamino-butyl group.
Indole, 3-(3-methylamino-2-propyl)-5-methylthio-: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Indole, 3-(3-methylamino-2-butyl)-5-methylthio-, bicarbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5490-56-2 |
|---|---|
Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
hydrogen carbonate;methyl-[3-(5-methylsulfanyl-1H-indol-3-yl)butan-2-yl]azanium |
InChI |
InChI=1S/C14H20N2S.CH2O3/c1-9(10(2)15-3)13-8-16-14-6-5-11(17-4)7-12(13)14;2-1(3)4/h5-10,15-16H,1-4H3;(H2,2,3,4) |
InChI Key |
OBNSUVORZAKKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)SC)C(C)[NH2+]C.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


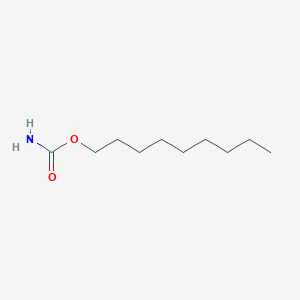
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
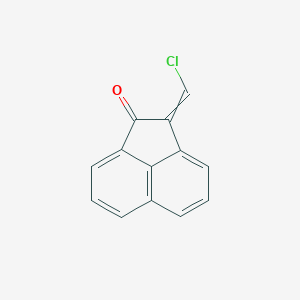

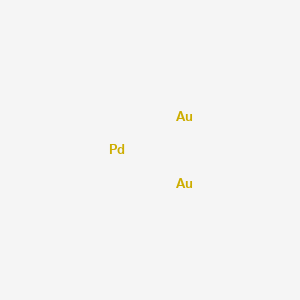
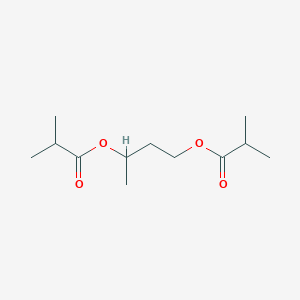

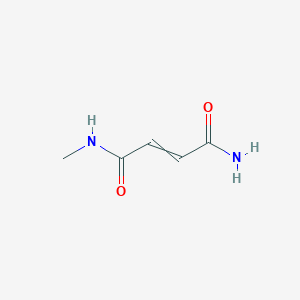
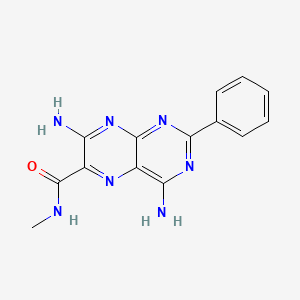
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
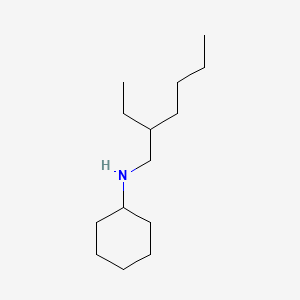
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


